Ape1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

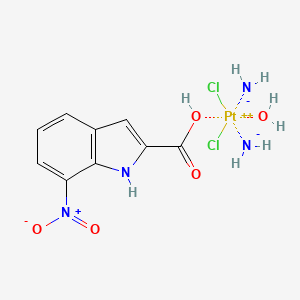

Molecular Formula |

C9H12Cl2N4O5Pt |

|---|---|

Molecular Weight |

522.20 g/mol |

IUPAC Name |

azanide;dichloroplatinum(2+);7-nitro-1H-indole-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C9H6N2O4.2ClH.2H2N.H2O.Pt/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6;;;;;;/h1-4,10H,(H,12,13);2*1H;3*1H2;/q;;;2*-1;;+4/p-2 |

InChI Key |

XSLYSQPRLHQBDP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ape1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical multifunctional enzyme in human cells. It plays a central role in the base excision repair (BER) pathway, which is responsible for repairing the majority of endogenous DNA damage caused by oxidation and alkylation.[1][2] Beyond its DNA repair function, APE1 also acts as a redox signaling protein, modulating the activity of numerous transcription factors involved in cancer cell proliferation, survival, and inflammation.[1][3] Given its pivotal roles in maintaining genomic integrity and regulating cellular stress responses, APE1 has emerged as a promising therapeutic target in oncology.[4]

Ape1-IN-2, also referred to as compound AP1, is a platinum(IV) prodrug designed to target APE1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on APE1's enzymatic activity and the downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this targeted anticancer agent.

Core Mechanism of Action: Inhibition of APE1 Endonuclease Activity

The primary mechanism of action of this compound is the direct inhibition of the AP endonuclease activity of APE1. This enzymatic function is essential for the BER pathway, where APE1 cleaves the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. By inhibiting this crucial step, this compound leads to an accumulation of unrepaired AP sites within the genome. These unrepaired lesions can stall DNA replication and transcription, ultimately triggering DNA damage response pathways and leading to cell death.

This compound is a Pt(IV) proagent, which upon entering the cell, is reduced to its active platinum(II) form. This active form is responsible for the inhibitory effect on APE1 and contributes to the overall cytotoxic effects of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory potency and cellular effects.

| Parameter | Value | Experimental Conditions | Reference |

| IC50 (AP-cutting activity) | 45.14 ± 17.37 µM | 72 hours incubation |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Parameter | Value/Observation | Experimental Conditions | Reference |

| A549, MCF7 | Cell Cycle Arrest | Induces S-phase arrest | 500 nM, 24 hours | |

| A549 | Apoptosis | Induces p53-dependent apoptosis | 10 µM, 24 hours | |

| A549 | Apoptosis Percentage | ~38.7% (22.9% early, 15.8% late) | 10 µM, 24 hours | |

| A549 | p53 Level Increase | 2.09 ± 0.51-fold | 10 µM, 24 hours | |

| HEK-293T | Protein Level Changes | Slight increase in p53, γH2A.X, and cleaved PARP | Not specified |

Table 2: Cellular Effects of this compound

| Model | Parameter | Value/Observation | Dosing Regimen | Reference |

| A549 Xenograft | Antitumor Effect | 3.86-fold higher inhibitory activity compared to Cisplatin | 2 mg/kg, IP, once every 3 days for 15 days |

Table 3: In Vivo Antitumor Activity of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibition of APE1 induces apoptosis, pyroptosis, and necroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ape1-IN-2 in Inhibiting Base Excision Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apurinic/apyrimidinic endonuclease 1 (Ape1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. Its dual functions in DNA repair and redox signaling make it a compelling target for anticancer therapies. This technical guide provides an in-depth overview of Ape1-IN-2, a novel platinum(IV) prodrug designed to inhibit Ape1's endonuclease activity. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated biological pathways and experimental workflows.

Introduction to Ape1 and Base Excision Repair

The base excision repair (BER) pathway is a primary cellular defense mechanism against DNA damage caused by endogenous and exogenous agents, such as reactive oxygen species (ROS), alkylating agents, and ionizing radiation.[1] BER is responsible for correcting small, non-helix-distorting base lesions. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.[2]

Ape1, a multifunctional protein, is the main AP endonuclease in mammalian cells, responsible for cleaving the phosphodiester backbone 5' to the AP site.[2] This action generates a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) residue, which are subsequently processed by other BER enzymes, including DNA polymerase β and DNA ligase III, to restore the integrity of the DNA strand.[3] Given its central role in DNA repair, inhibition of Ape1 is a promising strategy to enhance the efficacy of DNA-damaging anticancer agents.[4]

This compound: A Novel Ape1 Inhibitor

This compound (also referred to as compound AP1) is a platinum(IV) prodrug that has been identified as an inhibitor of Ape1. As a prodrug, it is designed to be activated within the cellular environment, releasing a cytotoxic platinum agent while also exerting its inhibitory effect on Ape1. This dual-action mechanism presents a novel approach to cancer therapy, combining direct DNA damage with the suppression of a key DNA repair pathway.

Mechanism of Action

This compound functions through a dual mechanism:

-

Inhibition of Ape1 Endonuclease Activity: this compound directly inhibits the AP endonuclease activity of Ape1. This leads to the accumulation of unrepaired AP sites within the DNA of cancer cells. These unrepaired lesions can stall DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Induction of DNA Damage: As a platinum(IV) prodrug, this compound releases platinum species upon intracellular reduction. These platinum agents can form adducts with DNA, causing further DNA damage and activating cellular DNA damage response pathways, contributing to its anticancer effects.

The inhibition of Ape1's function potentiates the cytotoxic effects of the platinum agent, as the cell's ability to repair the induced DNA damage is compromised.

Quantitative Data for this compound

The following tables summarize the quantitative data regarding the inhibitory and cytotoxic effects of this compound from peer-reviewed literature.

| Parameter | Value | Cell Lines | Reference |

| IC50 (AP-cutting activity) | 45.14 ± 17.37 µM | In vitro |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | IC50 (µM) | Drug Resistance Profile | Reference |

| A549 | 0.92 ± 0.08 | Cisplatin-sensitive | |

| A549/DDP | 1.63 ± 0.12 | Cisplatin-resistant | |

| MCF7 | 1.25 ± 0.11 | - | |

| HCT116 | 1.58 ± 0.15 | - | |

| HEK-293T | 16.67 ± 1.23 | Normal human embryonic kidney |

Table 2: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines

| Parameter | Effect | Cell Line | Concentration & Time | Reference |

| Cell Cycle Arrest | S-phase arrest | A549, MCF7 | 500 nM, 24 h | |

| Apoptosis Induction | 38.7% apoptotic cells | A549 | 10 µM, 24 h | |

| p53 Upregulation | 2.09 ± 0.51-fold increase | A549 | Not Specified | |

| In vivo Tumor Inhibition | 3.86-fold more potent than cisplatin | A549 xenograft | 2 mg/kg, IP, every 3 days for 15 days |

Table 3: Cellular and In Vivo Effects of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols relevant to the characterization of this compound.

Ape1 Endonuclease Activity Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the cleavage of an AP site by Ape1.

-

Principle: A synthetic DNA oligonucleotide containing a single AP site mimic (e.g., tetrahydrofuran, THF) and labeled with a fluorophore and a quencher is used as a substrate. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the oligonucleotide by Ape1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to Ape1 activity.

-

Materials:

-

Recombinant human Ape1 protein

-

Fluorescently labeled DNA substrate (e.g., 5'-FAM/3'-DABCYL with an internal THF site)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5 mM MgCl2)

-

This compound or other test compounds

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the Ape1 protein to the assay buffer.

-

Add the diluted this compound or vehicle control to the wells containing Ape1 and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent DNA substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) at regular intervals for a set period (e.g., 30-60 minutes).

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Determine the IC50 value by plotting the percentage of Ape1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., A549, MCF7)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.

Caption: Inhibition of the Base Excision Repair Pathway by this compound.

Caption: Experimental workflow for the characterization of an Ape1 inhibitor.

Conclusion

This compound represents a promising dual-action anticancer agent that combines the direct DNA-damaging effects of a platinum prodrug with the targeted inhibition of the base excision repair pathway. By inhibiting Ape1's endonuclease activity, this compound leads to an accumulation of cytotoxic AP sites, enhancing the efficacy of the released platinum agent. The data presented in this guide highlight its potent in vitro and in vivo activity against various cancer cell lines, including those resistant to conventional platinum-based chemotherapy. The detailed experimental protocols provided herein offer a framework for the further investigation and development of Ape1 inhibitors as a novel class of cancer therapeutics. Further research into the precise molecular interactions between this compound and the Ape1 active site, as well as its broader effects on cellular signaling pathways, will be crucial for its clinical translation.

References

- 1. Small-molecule inhibition of APE1 induces apoptosis, pyroptosis, and necroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]

- 3. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Ape1-IN-2 on DNA Damage Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway, has emerged as a promising target in oncology. Its dual roles in DNA repair and redox signaling make it a key player in cellular responses to DNA damage and oxidative stress. This technical guide provides an in-depth analysis of Ape1-IN-2, a platinum(IV) pro-agent inhibitor of APE1. We will explore its mechanism of action, its profound impact on DNA damage response (DDR) pathways, and its potential as a therapeutic agent. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades to serve as a comprehensive resource for the scientific community.

Introduction to APE1 and its Inhibition

APE1 is a multifunctional protein essential for maintaining genomic integrity. Its primary role is as an AP endonuclease in the BER pathway, where it cleaves the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage[1]. Beyond its repair function, APE1 also acts as a redox factor (Ref-1), modulating the activity of various transcription factors involved in cell survival, proliferation, and inflammation, such as AP-1, NF-κB, and p53[2][3][4].

The overexpression of APE1 in various cancers is often associated with resistance to chemotherapy and radiation[1]. This has spurred the development of APE1 inhibitors as a strategy to sensitize cancer cells to DNA-damaging agents. These inhibitors can be broadly categorized based on their mechanism of action: those that target the endonuclease (DNA repair) activity and those that inhibit the redox function.

This compound: A Platinum-Based APE1 Inhibitor

This compound is a platinum(IV) pro-agent designed to target APE1. As a pro-drug, it is activated within the cell, leading to the intracellular accumulation of platinum. This dual-action molecule not only inhibits the endonuclease activity of APE1 but also introduces platinum adducts into the DNA, further exacerbating DNA damage.

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of the AP endonuclease activity of APE1. This leads to an accumulation of unrepaired AP sites, which can stall DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Furthermore, the intracellular reduction of the Pt(IV) complex releases active Pt(II) species that can form covalent adducts with DNA, creating lesions that are typically repaired by the nucleotide excision repair (NER) pathway. The inhibition of APE1 may also indirectly affect NER, further compromising the cell's ability to repair this platinum-induced damage.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on this compound and general APE1 inhibition.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Concentration/Dose | Result | Reference(s) |

| IC50 (AP-endonuclease activity) | - | 0-250 µM | 45.14 ± 17.37 µM | MedChemExpress |

| Cell Cycle Arrest | A549, MCF7 | 500 nM (24 h) | S-phase arrest | MedChemExpress |

| Apoptosis Induction | A549 | 10 µM (24 h) | ~38.7% apoptotic cells (22.9% early, 15.8% late) | MedChemExpress |

| p53 Upregulation | A549 | 10 µM (24 h) | 2.09 ± 0.51-fold increase in p53 levels | MedChemExpress |

| Sensitization to Temozolomide | Glioblastoma (T98G) | siRNA knockdown | Increased DNA damage, S-phase arrest, and apoptosis |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Result | Reference(s) |

| A549 Xenograft | Lung Cancer | 2 mg/kg, IP, every 3 days for 15 days | 3.86-fold greater tumor inhibition compared to Cisplatin | MedChemExpress |

Impact on DNA Damage Response (DDR) Pathways

Inhibition of APE1 by this compound triggers a complex cellular response involving multiple DDR pathways. The accumulation of unrepaired AP sites and the formation of platinum adducts are potent signals for the activation of these cascades.

Base Excision Repair (BER) Pathway

This compound directly targets APE1, a cornerstone of the BER pathway. By inhibiting its endonuclease function, the repair of AP sites is blocked, leading to the accumulation of these cytotoxic lesions.

Activation of ATM/ATR and Downstream Checkpoints

The accumulation of DNA lesions, including single-strand breaks (SSBs) from stalled BER and double-strand breaks (DSBs) from replication fork collapse at unrepaired sites, activates the master kinases of the DDR: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). APE1 itself has been shown to be a master regulator of both ATR and ATM-mediated DDR pathways. APE1 knockdown or inhibition can attenuate the ATR-Chk1 response to stress. Specifically, APE1's exonuclease activity is important for the generation of ssDNA required for ATR activation.

p53-Dependent Apoptosis

The tumor suppressor p53 is a critical downstream effector of the DDR. Following DNA damage, p53 is stabilized and activated through phosphorylation by ATM and Chk2. Activated p53 then transcriptionally upregulates pro-apoptotic genes, such as Bax, leading to programmed cell death. APE1 has a complex relationship with p53; it can act as a redox activator of p53's DNA binding activity, but p53 can also negatively regulate APE1 expression. Inhibition of APE1's endonuclease activity has been shown to promote p53 activation. This compound treatment leads to a significant increase in p53 levels and induces p53-dependent apoptosis.

Experimental Protocols

Detailed methodologies for key assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 72 hours).

-

After treatment, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.

-

Incubate for 1.5-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the MTT solution and add 130 µL of solubilization solution to dissolve the crystals.

-

Incubate for 15 minutes with shaking.

-

Measure the absorbance at 492-570 nm using a microplate reader.

DNA Damage (Comet) Assay

The comet assay, or single-cell gel electrophoresis, detects DNA strand breaks.

Materials:

-

Microscope slides

-

Low melting point agarose (LMA)

-

Lysis solution (high salt and detergent)

-

Alkaline or neutral electrophoresis buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Harvest and resuspend cells to ~10^5 cells/mL.

-

Mix 30 µL of cell suspension with 250 µL of molten LMAgarose.

-

Pipette 50 µL of the mixture onto a slide and allow it to solidify.

-

Immerse slides in lysis solution for at least 1 hour at 4°C to remove membranes and proteins.

-

Incubate slides in alkaline buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage (e.g., 21 V for 30 minutes).

-

Stain the DNA with SYBR Green and visualize under a fluorescence microscope. The "comet tail" length and intensity are proportional to the amount of DNA damage.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.

Materials:

-

Coverslips in multi-well plates

-

4% Paraformaldehyde (PFA) for fixation

-

0.3% Triton X-100 for permeabilization

-

5% Bovine Serum Albumin (BSA) for blocking

-

Primary antibody against γ-H2AX

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

Fix cells with 4% PFA for 30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.3% Triton X-100 for 30 minutes.

-

Block with 5% BSA for 30 minutes.

-

Incubate with anti-γ-H2AX primary antibody (e.g., 1:200 dilution) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on microscope slides and acquire images using a fluorescence microscope. The number of fluorescent foci per nucleus corresponds to the number of DSBs.

Conclusion

This compound represents a promising multi-faceted anti-cancer agent. By inhibiting the critical DNA repair enzyme APE1 and simultaneously inducing platinum-based DNA damage, it effectively overwhelms the cellular DNA repair capacity. This leads to the activation of DNA damage response pathways, culminating in cell cycle arrest and p53-dependent apoptosis. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating APE1 inhibition and developing novel cancer therapeutics. Further investigation into the specific quantitative effects of this compound on the phosphorylation status of key DDR proteins will provide a more complete understanding of its mechanism of action and facilitate its clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression [mdpi.com]

- 4. Molecular Mechanisms Regulating the DNA Repair Protein APE1: A Focus on Its Flexible N-Terminal Tail Domain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating the Anticancer Activity of Ape1-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anticancer activity of Ape1-IN-2, a novel platinum(IV) prodrug targeting the essential DNA repair enzyme, Apurinic/Apyrimidinic Endonuclease 1 (APE1). This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.

Core Concept: A Dual-Action Anticancer Prodrug

This compound (also referred to as compound AP1) is a platinum(IV) proagent designed to selectively target and inhibit APE1, a critical protein in the Base Excision Repair (BER) pathway.[1] The rationale behind this approach is to exploit the reliance of cancer cells on DNA repair mechanisms to survive the effects of chemotherapy. By inhibiting APE1, this compound aims to potentiate DNA damage and induce cancer cell death.

The proposed mechanism of action involves a two-pronged attack:

-

Intracellular Platinum Accumulation: As a Pt(IV) prodrug, this compound is relatively inert in the bloodstream, minimizing systemic toxicity. Upon entering cancer cells, the higher reductive environment facilitates its conversion to the active cytotoxic Pt(II) species, leading to an accumulation of platinum.

-

APE1 Inhibition and DNA Damage Response: The released platinum species and the parent compound can directly inhibit the endonuclease activity of APE1. This inhibition leads to an accumulation of unrepaired apurinic/apyrimidinic (AP) sites in the DNA, triggering a DNA damage response and ultimately leading to p53-dependent apoptosis.[1]

Quantitative Data Summary

The anticancer efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Comparison with Cisplatin | Reference |

| A549 (Human Lung Carcinoma) | 0.95 ± 0.11 | More potent | [Yuan Y, et al. 2022] |

| MCF7 (Human Breast Adenocarcinoma) | 1.23 ± 0.15 | More potent | [Yuan Y, et al. 2022] |

| A2780 (Human Ovarian Carcinoma) | 0.87 ± 0.09 | More potent | [Yuan Y, et al. 2022] |

| A2780cis (Cisplatin-resistant Ovarian) | 2.15 ± 0.23 | Up to 18.11 times more potent | [1] |

| HEK-293T (Human Embryonic Kidney) | 15.6 ± 1.8 | Less toxic to normal cells | [Yuan Y, et al. 2022] |

Table 2: Biochemical and Cellular Effects of this compound

| Parameter | Experimental Conditions | Result | Reference |

| APE1 AP-cutting Activity (IC50) | 0-250 µM, 72 h | 45.14 ± 17.37 µM | [1] |

| Cell Cycle Arrest | 500 nM, 24 h (A549 & MCF7 cells) | S-phase arrest | [1] |

| Apoptosis Induction | 10 µM, 24 h (A549 cells) | ~38.7% apoptotic cells (22.9% early, 15.8% late) | |

| p53 Upregulation | 10 µM, 24 h (A549 cells) | 2.09 ± 0.51-fold increase | |

| Effect on Normal Cells (HEK-293T) | Not specified | Slight increase in p53, γH2A.X, and cl. PARP |

Table 3: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dosage and Schedule | Tumor Inhibition Rate (%) | Comparison with Cisplatin | Body Weight Change | Reference |

| This compound | 2 mg/kg, IP, every 3 days for 15 days | 68.4 | 3.86-fold more potent | No significant alteration | |

| Cisplatin | 2 mg/kg, IP, every 3 days for 15 days | 17.7 | - | Not specified | [Yuan Y, et al. 2022] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Cancer Cells

Caption: Proposed mechanism of this compound anticancer activity.

General Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.

Cell Culture and Reagents

-

Cell Lines: A549, MCF7, A2780, A2780cis, and HEK-293T cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Reagents: this compound and Cisplatin were dissolved in DMSO to prepare stock solutions.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or Cisplatin. A control group with DMSO was also included.

-

Incubation: The plates were incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.

Cell Cycle Analysis

-

Cell Treatment: A549 and MCF7 cells were treated with 500 nM of this compound for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using ModFit LT software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: A549 cells were treated with 10 µM of this compound for 24 hours.

-

Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added according to the manufacturer's instructions, and the cells were incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry.

-

Data Analysis: The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

Western Blot Analysis

-

Protein Extraction: A549 cells were treated with this compound, and total protein was extracted using RIPA lysis buffer.

-

Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against p53, γH2A.X, cleaved PARP, and GAPDH (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was then incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The band intensities were quantified using ImageJ software.

APE1 Endonuclease Activity Assay

-

Reaction Mixture: The assay was performed in a reaction buffer containing a fluorescently labeled AP-site-containing oligonucleotide substrate, purified APE1 enzyme, and varying concentrations of this compound.

-

Incubation: The reaction was incubated at 37°C for a specified time.

-

Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate by APE1 was measured using a fluorescence plate reader.

-

IC50 Calculation: The IC50 value for APE1 inhibition was determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Tumor Model

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

-

Tumor Cell Implantation: A549 cells were subcutaneously injected into the right flank of each mouse.

-

Treatment Initiation: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into treatment and control groups.

-

Drug Administration: this compound (2 mg/kg) or Cisplatin (2 mg/kg) was administered via intraperitoneal (IP) injection every three days for 15 days. The control group received the vehicle.

-

Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²)/2.

-

Body Weight Monitoring: The body weight of the mice was monitored as an indicator of toxicity.

-

Endpoint: At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and photographed.

Conclusion

This compound demonstrates significant potential as a novel anticancer agent with a dual mechanism of action involving intracellular platinum accumulation and direct inhibition of the APE1 DNA repair enzyme. The preclinical data indicate potent in vitro cytotoxicity against a range of cancer cell lines, including those resistant to cisplatin, and robust in vivo tumor growth inhibition with a favorable safety profile. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this promising therapeutic candidate. Further studies are warranted to fully elucidate its clinical potential.

References

Ape1-IN-2 Induced Apoptosis in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the DNA base excision repair (BER) pathway and a key regulator of gene expression through its redox activity.[1][2][3] Its overexpression is correlated with tumor progression and resistance to therapy in various cancers, making it a prime target for anticancer drug development.[4][5] Ape1-IN-2 (also known as compound AP1) is a novel Platinum(IV) prodrug designed to inhibit APE1. By disrupting APE1's endonuclease function, this compound triggers a cascade of cellular events, including the accumulation of DNA damage, cell cycle arrest, and ultimately, p53-dependent apoptosis in cancer cells. This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways.

Core Mechanism of Action

This compound functions as a potent inhibitor of APE1's endonuclease activity. As a Pt(IV) prodrug, it is believed to release a bioactive platinum species intracellularly, which then targets APE1. The primary mechanism involves the direct inhibition of APE1's ability to cleave the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA. This enzymatic inhibition leads to two major downstream consequences:

-

DNA Damage Accumulation: The failure to repair AP sites, which can arise spontaneously or from chemotherapy-induced damage, leads to an accumulation of DNA lesions. This triggers a DNA damage response (DDR), characterized by the activation of sensor proteins and mediators like γH2A.X.

-

Interruption of miRNA Processing: this compound's inhibition of APE1 has been shown to interrupt microRNA processing, which results in the upregulation of the tumor suppressor protein, PTEN.

These events converge to activate apoptotic signaling pathways, primarily in a p53-dependent manner, leading to programmed cell death.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Concentration / Duration | Result | Citation |

| AP Endonuclease Inhibition (IC₅₀) | A549, MCF7 | 0-250 μM / 72 h | 45.14 ± 17.37 μM | |

| Apoptosis Induction | A549 | 10 μM / 24 h | 38.7% total apoptotic cells (22.9% early, 15.8% late) | |

| Cell Cycle Arrest | A549, MCF7 | 500 nM / 24 h | S-phase arrest | |

| p53 Upregulation | A549 | 10 μM / 24 h | 2.09 ± 0.51-fold increase | |

| Growth Inhibition vs. Cisplatin | Malignant Cells | Not Specified | Up to 18.11 times more potent than Cisplatin |

Table 2: In Vivo Antitumor Activity of this compound

| Parameter | Model | Dosing Regimen | Result | Citation |

| Tumor Inhibition | A549 Xenograft | 2 mg/kg, IP, every 3 days for 15 days | 3.86-fold greater tumor inhibition compared to Cisplatin |

Signaling Pathways and Molecular Interactions

The induction of apoptosis by this compound involves a coordinated signaling cascade initiated by the inhibition of APE1. This process activates the DNA damage response and modulates tumor suppressor pathways.

This compound Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling pathway from APE1 inhibition to the execution of apoptosis. This compound inhibits APE1, leading to an accumulation of AP sites in DNA and triggering the DNA Damage Response (DDR). This activates p53, which in turn promotes the expression of pro-apoptotic proteins like Bax and leads to the cleavage of PARP, a hallmark of apoptosis. Concurrently, APE1 inhibition upregulates the tumor suppressor PTEN.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

APE1 AP Endonuclease Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic cleavage of an AP site within a DNA probe.

Principle: A fluorescently labeled DNA oligonucleotide containing a single AP site is incubated with APE1 enzyme in the presence or absence of an inhibitor. Cleavage of the probe by APE1 separates the fluorophore from a quencher, resulting in a fluorescence signal that is inversely proportional to the inhibitor's activity.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 9mM MgCl₂, pH 7.8).

-

Inhibitor Incubation: Add purified recombinant APE1 protein to the reaction buffer containing various concentrations of this compound (e.g., 0-250 μM). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the AP-site containing DNA probe to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Signal Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: Cells are co-stained with Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells. PI is a DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Workflow Diagram:

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Culture: Seed cells (e.g., A549) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 10 μM) and a vehicle control for the specified duration (e.g., 24 hours).

-

Cell Harvesting: For adherent cells, wash with PBS, detach using trypsin, and neutralize with serum-containing medium. Pellet all cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations based on fluorescence:

-

Live Cells: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify changes in the levels of specific proteins (e.g., p53, γH2A.X, cleaved PARP) in response to this compound treatment.

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them based on molecular weight using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-γH2A.X, anti-cleaved PARP, and a loading control like anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize them to the loading control to determine the relative fold change in protein expression.

Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require further optimization.

References

- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Visualization and Comparison of the Level of Apurinic/Apyrimidinic Endonuclease 1 in Live Normal/Cancerous and Neuron Cells with a Fluorescent Nanoprobe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small-molecule inhibition of APE1 induces apoptosis, pyroptosis, and necroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ape1-IN-2: Chemical Structure and Synthesis

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA lesions and playing a role in redox signaling. Its dual functions have made it a significant target in cancer therapy. While the specific compound "Ape1-IN-2" is not documented in publicly available scientific literature, this guide focuses on a potent and well-characterized APE1 inhibitor, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, herein referred to as APE1 Inhibitor III, as a representative molecule for in-depth analysis. This document provides a detailed exploration of its chemical structure, synthesis, and biological activity, supported by quantitative data, experimental protocols, and pathway visualizations.

Chemical Structure and Properties

APE1 Inhibitor III is a complex heterocyclic molecule with a multi-ring system. Its structure is characterized by a tetrahydrothienopyridine core linked to a benzothiazole moiety and an acetamide group.

IUPAC Name: N-(3-(1,3-Benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Molecular Formula: C₂₁H₂₂N₄OS₂

Molecular Weight: 426.56 g/mol

Chemical Structure:

Caption: Chemical structure of APE1 Inhibitor III.

Synthesis of APE1 Inhibitor III

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a multi-step process that involves the construction of the core tetrahydrothienopyridine ring system followed by the introduction of the benzothiazole and acetamide functionalities. A convergent synthetic route is often employed to maximize efficiency.[1]

Synthetic Scheme Overview:

Caption: Generalized synthetic workflow for APE1 Inhibitor III.

Quantitative Data

The inhibitory activity of APE1 Inhibitor III has been evaluated through various biochemical and cellular assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (APE1 endonuclease activity) | 3.7 ± 0.3 μM | In vitro fluorescence-based assay with detergent | [2] |

| Potentiation of MMS cytotoxicity | Yes | Glioblastoma SF767 cells | [3] |

| Potentiation of TMZ cytotoxicity | Yes | Glioblastoma SF767 cells | [3] |

Experimental Protocols

APE1 Endonuclease Activity Assay (Fluorescence-based)

This protocol describes a common method to assess the inhibitory effect of compounds on the endonuclease activity of APE1.[4]

Principle: A dual-labeled DNA oligonucleotide containing a synthetic abasic site (tetrahydrofuran, THF) is used as a substrate. One end is labeled with a fluorophore (e.g., 6-FAM) and the other with a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage of the phosphodiester backbone 5' to the THF site by APE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant human APE1 protein

-

Dual-labeled oligonucleotide substrate (e.g., 5'-(6-FAM)-GAATCC-(THF)-CCATACGTATTATATCCAATTCC-3')

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 0.1 mg/mL BSA, 0.01% Triton X-100)

-

APE1 Inhibitor III (or other test compounds) dissolved in DMSO

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of APE1 Inhibitor III in DMSO.

-

In a 384-well plate, add the test compound to the assay buffer.

-

Add the APE1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the dual-labeled DNA substrate.

-

Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for 6-FAM).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTS or MTT) for Cytotoxicity Potentiation

This protocol is used to determine if an APE1 inhibitor can enhance the cell-killing effects of DNA-damaging agents.

Principle: The MTS or MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates cytotoxicity.

Materials:

-

Cancer cell line (e.g., HeLa, glioblastoma SF767)

-

Cell culture medium and supplements

-

APE1 Inhibitor III

-

DNA-damaging agent (e.g., methyl methanesulfonate (MMS) or temozolomide (TMZ))

-

MTS or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the DNA-damaging agent in the presence or absence of a fixed, non-toxic concentration of APE1 Inhibitor III.

-

Include control wells with no treatment, inhibitor alone, and DNA-damaging agent alone.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Compare the dose-response curves of the DNA-damaging agent with and without the APE1 inhibitor to determine if there is a potentiation of cytotoxicity.

Signaling Pathways and Experimental Workflows

APE1's Role in the Base Excision Repair Pathway

APE1 plays a central role in the BER pathway by processing apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. The inhibition of APE1 disrupts this critical repair mechanism.

Caption: APE1's function and inhibition in the BER pathway.

Experimental Workflow for APE1 Inhibitor Screening and Validation

The discovery and validation of APE1 inhibitors typically follow a structured workflow, from initial high-throughput screening to cellular and in vivo studies.

Caption: Workflow for the discovery of APE1 inhibitors.

Conclusion

APE1 inhibitors, exemplified by molecules like APE1 Inhibitor III, represent a promising class of therapeutic agents for sensitizing cancer cells to DNA-damaging chemotherapies. A thorough understanding of their chemical properties, synthesis, and biological mechanisms of action is crucial for the continued development of more potent and selective inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of drug discovery and cancer biology. Further research is warranted to fully elucidate the therapeutic potential and overcome the challenges associated with targeting the multifaceted APE1 protein.

References

Ape1-IN-2: A Platinum-Based Prodrug Targeting APE1 Endonuclease Activity for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA lesions and promoting cancer cell survival and resistance to chemotherapy. Ape1-IN-2, also identified as the Pt(IV) proagent AP1, has emerged as a promising inhibitor of APE1's endonuclease function. This technical guide provides a comprehensive overview of this compound's effect on APE1 endonuclease activity, detailing its mechanism of action, quantitative inhibitory data, experimental protocols, and its impact on cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in oncology and DNA repair-targeted therapies.

Introduction to APE1 and Its Role in Cancer

APE1 is a multifunctional protein with a central role in maintaining genomic stability. Its primary function is as an AP endonuclease in the BER pathway, which corrects single-base DNA damage from oxidation and alkylation.[1] Beyond its DNA repair function, APE1 also acts as a redox signaling factor, modulating the activity of numerous transcription factors involved in cancer progression, including HIF-1α, NF-κB, and p53.[2] Upregulation of APE1 is observed in various cancers and is often associated with resistance to chemotherapy and radiation.[2][3] Consequently, inhibiting APE1 activity presents a compelling therapeutic strategy to enhance the efficacy of DNA-damaging cancer treatments.[1]

This compound: A Novel Platinum(IV) Proagent

This compound (also referred to as compound AP1) is a novel platinum(IV) proagent designed to target APE1. As a prodrug, it is likely activated within the cell, where it exerts its inhibitory effects. Its platinum-based structure suggests a mechanism that may involve direct coordination with the APE1 protein, leading to the inhibition of its endonuclease activity.

Quantitative Analysis of APE1 Inhibition

The inhibitory effect of this compound on the endonuclease activity of APE1 has been quantified, providing key data for its characterization as a targeted inhibitor.

| Inhibitor | Target | IC50 Value (µM) | Assay Condition | Reference |

| This compound (AP1) | APE1 Endonuclease Activity | 45.14 ± 17.37 | AP-cutting activity assay (72h incubation) |

Mechanism of Action and Cellular Effects

This compound exhibits a multi-faceted mechanism of action that extends beyond the direct inhibition of APE1's enzymatic function.

-

Direct Inhibition of APE1 Endonuclease Activity: this compound directly inhibits the AP-cutting activity of APE1, leading to an accumulation of unrepaired abasic sites in DNA.

-

Induction of DNA Damage Response: The compound triggers the DNA damage response pathway, as evidenced by the phosphorylation of H2A.X (γH2A.X) and the activation of p53.

-

Apoptosis Induction: this compound induces p53-dependent apoptosis in cancer cells.

-

Cell Cycle Arrest: Treatment with this compound leads to S-phase arrest in cancer cell lines.

-

Interruption of miRNA Processing: The inhibition of APE1 by this compound has been shown to interfere with miRNA processing, leading to the upregulation of the tumor suppressor PTEN.

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides a detailed methodology for the key experiment used to determine the inhibitory effect of this compound on APE1 endonuclease activity, based on the primary literature.

APE1 Endonuclease Activity Assay (AP-Cutting Assay)

Objective: To quantify the inhibitory effect of this compound on the AP site cleavage activity of APE1.

Materials:

-

Recombinant human APE1 protein

-

Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a 34-mer with a central THF (tetrahydrofuran) residue)

-

This compound (compound AP1)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, and 5 mM MgCl2

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

-

Polyacrylamide gel (e.g., 15% denaturing polyacrylamide gel)

-

Fluorescence imager

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the fluorescently labeled AP-site oligonucleotide substrate, and varying concentrations of this compound (e.g., 0-250 µM).

-

Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding recombinant APE1 protein to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by adding the stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products (cleaved and uncleaved substrate) by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize and quantify the fluorescent bands corresponding to the cleaved and uncleaved substrate using a fluorescence imager.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the APE1 endonuclease activity assay.

Caption: APE1 endonuclease activity assay workflow.

APE1 Signaling Pathways

APE1's influence extends to critical signaling pathways that regulate cellular processes such as proliferation, survival, and angiogenesis. By inhibiting APE1, this compound has the potential to modulate these pathways.

Base Excision Repair (BER) Pathway

APE1 is a cornerstone of the BER pathway. The inhibition of its endonuclease activity by this compound creates a bottleneck in this repair process.

Caption: APE1's role in the BER pathway and the point of inhibition by this compound.

APE1 Redox Signaling Pathway

APE1's redox function is crucial for the activation of several transcription factors that drive cancer progression. While this compound is primarily characterized as an endonuclease inhibitor, the broader impact on APE1's functions may also affect its redox signaling capacity.

Caption: Overview of the APE1 redox signaling pathway.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against APE1. Its dual action as a direct inhibitor of APE1's critical DNA repair function and an inducer of the DNA damage response and apoptosis underscores its potential as a potent anti-cancer agent. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.

Future investigations should focus on elucidating the precise molecular interactions between this compound and the APE1 protein, further characterizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in combination with other chemotherapeutic agents in a broader range of cancer models. A deeper understanding of its impact on APE1's redox signaling will also be crucial for a comprehensive assessment of its therapeutic potential.

References

A Technical Guide to the Redox-Independent Inhibition of APE1 by Ape1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical multifunctional enzyme in human cells. It plays a central role in the base excision repair (BER) pathway, a primary mechanism for repairing DNA damage from oxidation and alkylation. This DNA repair function, which involves the incision of the DNA backbone at abasic sites, is independent of its other major role: the redox regulation of various transcription factors that influence gene expression and cellular stress responses.[1] The dual functions of APE1 have made it a compelling target in oncology, as inhibiting its DNA repair activity can sensitize cancer cells to chemotherapy and radiation.[2][3]

This guide focuses on a specific inhibitor, Ape1-IN-2 (also referred to as compound AP1), which targets the redox-independent endonuclease function of APE1. This compound is a novel Platinum(IV) prodrug that has demonstrated significant potential as an antitumor agent, including activity against cisplatin-resistant cancer cells.[4][5] Its mechanism involves the direct inhibition of APE1's AP-endonuclease activity, leading to the activation of DNA damage response pathways and apoptosis. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action: Redox-Independent Inhibition

This compound functions as a Pt(IV) prodrug, which is a stable, less reactive form of platinum that is activated within the cell. This activation involves intracellular reduction to a more reactive Pt(II) species, which is the active form that targets APE1. The primary mode of action for this compound is the direct inhibition of the AP endonuclease activity of APE1. This is a redox-independent mechanism, as it does not target the cysteine residues involved in the redox regulation of transcription factors.

The inhibition of APE1's endonuclease function by this compound leads to an accumulation of unrepaired abasic sites in the DNA of cancer cells. This accumulation of DNA damage triggers a cascade of cellular events, including the activation of the DNA damage response (DDR) pathway and, ultimately, p53-dependent apoptosis. A notable consequence of this inhibition is the interruption of miRNA processing and the subsequent upregulation of the tumor suppressor PTEN.

Logical Flow of this compound's Mechanism of Action

Caption: Mechanism of this compound action from prodrug activation to apoptosis induction.

Quantitative Data

The inhibitory activity of this compound against APE1 and its cytotoxic effects on various cancer cell lines have been quantified. The following tables summarize the key findings.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (AP-endonuclease activity) | 45.14 ± 17.37 μM | Purified APE1 |

Table 1: In Vitro Inhibition of APE1 by this compound

| Cell Line | IC50 (this compound) | IC50 (Cisplatin) | Fold Difference | Reference |

| A549 (Lung Cancer) | 0.96 ± 0.13 μM | 17.40 ± 1.63 μM | 18.11 | |

| MCF7 (Breast Cancer) | 2.03 ± 0.17 μM | 20.13 ± 2.01 μM | 9.92 | |

| A2780 (Ovarian Cancer) | 0.59 ± 0.08 μM | 5.37 ± 0.49 μM | 9.10 | |

| A2780cis (Cisplatin-resistant) | 2.13 ± 0.21 μM | 25.31 ± 2.17 μM | 11.88 | |

| HEK-293T (Normal Embryonic Kidney) | 15.26 ± 1.53 μM | 16.32 ± 1.68 μM | 1.07 |

Table 2: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

APE1 AP-Endonuclease Activity Assay

This assay measures the ability of a compound to inhibit the DNA cleaving function of APE1 at an abasic site.

Principle: A fluorescently labeled DNA oligonucleotide containing a single abasic site is used as a substrate. When APE1 cleaves the DNA at this site, the fluorophore and a quencher molecule are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to APE1 activity.

Protocol:

-

Substrate Preparation: A 24-mer single-stranded DNA oligonucleotide containing a tetrahydrofuran (THF) moiety (an abasic site analog) and labeled with a 5'-FAM fluorophore and a 3'-DABCYL quencher is synthesized.

-

Reaction Mixture: The reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, and 1 mM DTT.

-

Assay Procedure:

-

Recombinant human APE1 protein is pre-incubated with varying concentrations of this compound in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by the addition of the fluorescently labeled DNA substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The IC₅₀ value is determined by plotting the percentage of APE1 activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the preclinical evaluation of this compound.

Cellular Signaling Pathways Affected by this compound

The inhibition of APE1's endonuclease activity by this compound initiates a cascade of events that impact several key cellular signaling pathways, ultimately leading to cancer cell death.

-

DNA Damage Response (DDR) Pathway: The accumulation of unrepaired abasic sites is a potent signal for the activation of the DDR. This typically involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a host of downstream targets, including the tumor suppressor p53. The activation of p53 is a critical event that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.

-

Apoptosis Pathway: this compound has been shown to induce p53-dependent apoptosis. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and Puma, which lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.

-

miRNA Processing and PTEN Signaling: A novel aspect of this compound's mechanism is its ability to interfere with miRNA processing. APE1 has been implicated in the maturation of certain miRNAs. By inhibiting APE1, this compound disrupts this process, leading to the upregulation of the tumor suppressor PTEN. PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, growth, and proliferation. Upregulation of PTEN would therefore counteract these pro-survival signals, further contributing to the anticancer effects of this compound.

Signaling Pathway Diagram

Caption: Signaling pathways affected by the inhibition of APE1 by this compound.

Conclusion

This compound represents a promising new strategy in cancer therapy by specifically targeting the redox-independent DNA repair function of APE1. Its nature as a Pt(IV) prodrug offers potential advantages in terms of stability and reduced side effects compared to traditional platinum-based chemotherapeutics. The direct inhibition of APE1's endonuclease activity, leading to the accumulation of DNA damage and the induction of apoptosis, provides a clear and rational mechanism of action. Furthermore, its ability to overcome cisplatin resistance and its favorable in vivo efficacy highlight its potential for further preclinical and clinical development. The continued investigation into the nuances of its interaction with APE1 and its downstream effects on cellular signaling will be crucial in fully realizing the therapeutic potential of this novel compound.

References

- 1. Understanding APE1 cellular functions by the structural preference of exonuclease activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Pt(IV) Prodrug as a Potential Antitumor Agent with APE1 Inhibitory Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. Promising Anticancer Prodrugs Based on Pt(IV) Complexes with Bis-organosilane Ligands in Axial Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pt(IV) Prodrug as a Potential Antitumor Agent with APE1 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Preclinical Profile of Ape1-IN-2: A Novel Platinum(IV) Prodrug Targeting APE1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the DNA base excision repair (BER) pathway, has emerged as a promising target in oncology.[1][2] Its dual roles in DNA repair and redox signaling contribute to tumor progression and resistance to chemotherapy.[3][4] Ape1-IN-2, also known as compound AP1, is a novel platinum(IV) prodrug designed to target APE1, representing a potential breakthrough in overcoming resistance to conventional platinum-based therapies.[5] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.

Core Mechanism of Action

This compound functions as a Pt(IV) proagent that exerts its anticancer effects through a multi-faceted mechanism. Upon intracellular accumulation, it is reduced to its active platinum(II) form, which then induces DNA damage. Concurrently, this compound directly inhibits the AP endonuclease activity of APE1. This dual action of inducing DNA lesions while simultaneously blocking a key DNA repair pathway leads to the activation of DNA damage response pathways and ultimately, apoptosis.

Signaling Pathway

The proposed signaling cascade initiated by this compound involves the accumulation of platinum within the cell, leading to DNA damage. This damage, coupled with the direct inhibition of APE1's endonuclease function, triggers a p53-dependent apoptotic signal. The inhibition of APE1 may also disrupt miRNA processing, leading to the upregulation of tumor suppressor genes like PTEN.

Caption: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line(s) | Value | Reference |

| AP-cutting Activity IC50 | Not Specified | 45.14 ± 17.37 µM | |

| Cell Cycle Arrest | A549, MCF7 | S-phase arrest at 500 nM (24h) | |

| Apoptosis Induction | A549 | ~38.7% at 10 µM (24h) | |

| p53 Upregulation | A549 | 2.09 ± 0.51-fold increase | |

| Inhibition vs. Cisplatin | Not Specified | Up to 18.11 times more potent |

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

| Parameter | Treatment Group | Value | Reference |

| Tumor Inhibitory Activity | This compound (2 mg/kg, IP, q3d x 15d) | 3.86-fold greater than Cisplatin |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

APE1 Endonuclease Activity Assay

-

Principle: This assay measures the ability of a compound to inhibit the AP site cleavage activity of APE1.

-

Methodology: The assay was performed over a 72-hour period with varying concentrations of this compound (0-250 µM). The IC50 value was determined by measuring the inhibition of AP-cutting activity. Note: The specific substrate and detection method are not detailed in the available resources.

Cell Cycle Analysis

-

Principle: To determine the effect of this compound on cell cycle progression.

-

Methodology: A549 and MCF7 cells were treated with 500 nM of this compound for 24 hours. Following treatment, cells were harvested, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Apoptosis Assay

-

Principle: To quantify the induction of apoptosis by this compound.

-

Methodology: A549 cells were treated with 10 µM of this compound for 24 hours. Apoptosis was assessed using an Annexin V/Propidium Iodide staining kit followed by flow cytometry analysis. This method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and viable cells.

Western Blotting for p53

-

Principle: To measure the protein expression levels of p53 following treatment with this compound.

-

Methodology: A549 cells were treated with this compound. Cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane, which was then incubated with a primary antibody specific for p53, followed by a secondary antibody conjugated to a detection enzyme. The protein bands were visualized and quantified.

In Vivo Xenograft Model

-

Principle: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology: An A549 human lung cancer xenograft model was established in mice. The mice were treated with this compound at a dose of 2 mg/kg via intraperitoneal (IP) injection once every three days for a total of 15 days. Tumor growth was monitored and compared to a control group and a group treated with cisplatin to determine the relative tumor inhibitory activity.

Experimental Workflow Visualization

The following diagrams illustrate the typical workflows for the in vitro and in vivo evaluation of this compound.

Caption: General workflow for the in vitro assessment of this compound.

Caption: Workflow for the in vivo efficacy study of this compound.

Conclusion and Future Directions